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Compound of Interest

Compound Name: 2,4-Dimethylcinnamic acid

Cat. No.: B3382128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-dimethylcinnamic acid, a

member of the cinnamic acid family of organic compounds. Cinnamic acids and their

derivatives are subjects of extensive research due to their prevalence in natural products and

their wide-ranging pharmacological activities, including antioxidant, anti-inflammatory,

antibacterial, and antifungal properties.[1][2] This document consolidates essential

physicochemical data, detailed synthetic protocols, spectroscopic analysis, and an exploration

of its chemical behavior and potential applications to support advanced research and

development.

Core Physicochemical Properties
2,4-Dimethylcinnamic acid presents as a white to off-white or pale yellow-green crystalline

solid. Its core identity and physical characteristics are foundational to its application in

experimental settings.
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Property Value Source(s)

IUPAC Name

(E)-3-(2,4-

dimethylphenyl)prop-2-enoic

acid

[3]

Synonyms
2,4-Dimethyl-trans-cinnamic

acid
[3]

CAS Number 6972-61-8 [3]

Molecular Formula C₁₁H₁₂O₂ [3]

Molecular Weight 176.21 g/mol [3]

Appearance
White to off-white crystalline

powder
-

Melting Point 134-137 °C -

Solubility Profile
Quantitative solubility data for 2,4-dimethylcinnamic acid is not extensively documented in

publicly available literature. However, based on the general solubility characteristics of similar

phenolic acids, a qualitative profile can be inferred.[4] The compound is expected to be

sparingly soluble in water and readily soluble in common organic solvents.

Expected High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol,

Ethanol, Acetone.

Expected Moderate Solubility: Ethyl acetate, Dichloromethane.

Expected Low Solubility: Water, Hexane, Toluene.

Experimental Insight: For biological assays, preparing a concentrated stock solution in DMSO

is a standard and effective practice.[5] Subsequent dilutions can then be made in aqueous

buffers or cell culture media, though researchers should be mindful of potential precipitation at

higher final concentrations.
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Synthesis of 2,4-Dimethylcinnamic Acid
The most reliable and common method for synthesizing cinnamic acids and their derivatives is

the Knoevenagel condensation.[6] This reaction involves the condensation of an aromatic

aldehyde with a compound containing an active methylene group, such as malonic acid,

catalyzed by a weak base.[6][7]

Reaction Principle
The synthesis of 2,4-dimethylcinnamic acid is achieved by reacting 2,4-

dimethylbenzaldehyde with malonic acid. The reaction is typically catalyzed by a base like

pyridine with a catalytic amount of piperidine. The mechanism involves the deprotonation of

malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the

aldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation

(loss of CO₂) under the reaction conditions to yield the final α,β-unsaturated carboxylic acid

product.[6]

Reactants

Catalysts

Process Product

2,4-Dimethyl-
benzaldehyde

Knoevenagel
Condensation

Malonic Acid

Pyridine (Solvent/Base)

Piperidine (Catalyst)

Spontaneous
Decarboxylation

Intermediate
2,4-Dimethyl-
cinnamic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b3382128?utm_src=pdf-body
https://www.researchgate.net/figure/The-main-absorption-bands-in-the-IR-spectra-cm-1-and-their-assignment_tbl1_310743436
https://www.researchgate.net/figure/The-main-absorption-bands-in-the-IR-spectra-cm-1-and-their-assignment_tbl1_310743436
https://pdfs.semanticscholar.org/9b65/53b7d33eec2a0d8977f03adaacb31d08e208.pdf
https://www.benchchem.com/product/b3382128?utm_src=pdf-body
https://www.researchgate.net/figure/The-main-absorption-bands-in-the-IR-spectra-cm-1-and-their-assignment_tbl1_310743436
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Knoevenagel condensation workflow for 2,4-Dimethylcinnamic acid synthesis.

Detailed Experimental Protocol
This protocol is adapted from established green chemistry methods for Knoevenagel

condensation.[7][8]

Materials:

2,4-Dimethylbenzaldehyde

Malonic Acid

Pyridine

Piperidine

95% Ethanol

Concentrated Hydrochloric Acid (HCl)

Distilled Water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-

dimethylbenzaldehyde (0.10 mol), malonic acid (0.11 mol), and 95% ethanol (25 mL).

Catalyst Addition: To the mixture, add pyridine (2.5 mL).[8]

Reflux: Heat the reaction mixture to a gentle reflux and allow it to proceed for 6-8 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature,

and then place it in an ice bath to facilitate crystallization. A large mass of crystals should

form.
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Isolation: Break up the crystal mass with a spatula. Collect the solid product by vacuum

filtration using a Büchner funnel.

Washing: Wash the collected solid with two small portions of cold 95% ethanol (e.g., 2 x 3

mL) to remove residual pyridine and unreacted starting materials.[8]

Recrystallization (Purification): Dissolve the crude product in a minimal amount of hot

ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to

induce recrystallization, yielding the purified 2,4-dimethylcinnamic acid.

Drying: Collect the purified crystals by vacuum filtration and air-dry them completely. The

final product should be a white to off-white solid.

Spectroscopic and Analytical Characterization
Definitive structural elucidation and purity assessment are critical for research applications. The

following data provides a reference for the spectroscopic signature of 2,4-dimethylcinnamic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for confirming the structure and isomeric purity of the

synthesized compound. The data below is predicted based on standard chemical shift values

and analysis of similar structures.[9][10][11]

¹H NMR (Proton NMR) - Predicted Data (in CDCl₃, 400 MHz):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.85 d, J ≈ 16.0 Hz 1H H-β (alkene)

~ 7.40 d, J ≈ 8.0 Hz 1H H-6 (aromatic)

~ 7.05 s 1H H-3 (aromatic)

~ 7.00 d, J ≈ 8.0 Hz 1H H-5 (aromatic)

~ 6.40 d, J ≈ 16.0 Hz 1H H-α (alkene)

~ 2.35 s 3H C4-CH₃

~ 2.30 s 3H C2-CH₃

~ 12.0 br s 1H COOH

The large coupling constant (~16.0 Hz) between H-α and H-β is characteristic of the trans (E)

configuration of the double bond.

¹³C NMR (Carbon NMR) - Predicted Data (in CDCl₃, 100 MHz):
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Chemical Shift (δ, ppm) Assignment

~ 172.0 C=O (Carboxylic Acid)

~ 145.0 C-β (alkene)

~ 140.0 C-4 (aromatic)

~ 138.0 C-2 (aromatic)

~ 131.0 C-1 (aromatic)

~ 130.0 C-6 (aromatic)

~ 127.0 C-5 (aromatic)

~ 121.0 C-α (alkene)

~ 21.0 C4-CH₃

~ 19.5 C2-CH₃

Note: Aromatic carbon assignments are predictive and may vary slightly.[12][13]

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11357405/
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (from hydrogen-

bonded carboxylic acid)

~3050 Medium
C-H stretch (aromatic and

alkene)

~2950 Medium
C-H stretch (aliphatic, from

methyl groups)

~1700-1680 Strong
C=O stretch (conjugated

carboxylic acid)

~1630 Medium C=C stretch (alkene)

~1600, 1450 Medium-Weak C=C stretch (aromatic ring)

~1300-1200 Strong C-O stretch (carboxylic acid)

~980 Strong
=C-H bend (out-of-plane, trans

alkene)

The broad O-H stretch and strong C=O stretch are characteristic of a carboxylic acid dimer,

which is typical in the solid state.[6][14][15][16]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern, which aids in structural confirmation.

Molecular Ion (M⁺): m/z = 176.

Key Fragmentation Pathways: The fragmentation of cinnamic acids is well-studied. Common

fragmentation patterns include:

Loss of a hydroxyl radical (-•OH): [M - 17]⁺, m/z = 159.

Loss of a carboxyl group (-•COOH): [M - 45]⁺, m/z = 131.
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Formation of a benzopyrylium ion: This is a characteristic fragmentation for ortho-

substituted cinnamic acids, though the presence of the 2-methyl group may influence this

pathway.[17]

McLafferty rearrangement: If applicable, leading to characteristic neutral losses.

[C₁₁H₁₂O₂]⁺
m/z = 176

(Molecular Ion)

[C₁₁H₁₁O]⁺
m/z = 159

- •OH

[C₁₀H₁₁]⁺
m/z = 131

- •COOH

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 2,4-Dimethylcinnamic acid in EI-MS.

Chemical Reactivity and Potential Applications
The reactivity of 2,4-dimethylcinnamic acid is dictated by its three primary components: the

aromatic ring, the α,β-unsaturated double bond, and the carboxylic acid functional group.

Reactivity Profile
Carboxylic Acid Group: Undergoes typical reactions of carboxylic acids, such as Fischer

esterification (reaction with an alcohol in the presence of an acid catalyst to form an ester)

and amidation (reaction with an amine, often requiring an activating agent like DCC, to form

an amide).[18]

Alkene Double Bond: The double bond is conjugated with both the phenyl ring and the

carbonyl group, making it susceptible to nucleophilic addition (Michael addition). It can also

undergo electrophilic addition reactions and cycloadditions. The electron-donating methyl

groups on the ring increase the electron density of the double bond, potentially enhancing its

reactivity towards electrophiles.[19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.rsc.org/suppdata/c6/ra/c6ra11593d/c6ra11593d1.pdf
https://www.benchchem.com/product/b3382128?utm_src=pdf-body-img
https://www.benchchem.com/product/b3382128?utm_src=pdf-body
https://www.benchchem.com/product/b3382128?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10535275/
https://www.researchgate.net/publication/8650585_Electron-Transfer_Reaction_of_Cinnamic_Acids_and_Their_Methyl_Esters_with_the_DPPH_Radical_in_Alcoholic_Solutions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic Ring: The two methyl groups are ortho- and para-directing, activating the ring for

electrophilic aromatic substitution. However, steric hindrance from the propenoic acid side

chain and the existing methyl group may influence the position of further substitution.

Potential Applications and Biological Activity
While 2,4-dimethylcinnamic acid itself is not as extensively studied as other derivatives like

ferulic or caffeic acid, the cinnamic acid scaffold is a well-established pharmacophore.

Antimicrobial Activity: Cinnamic acid and its derivatives are known to possess both

antibacterial and antifungal properties.[14][20][21][22][23][24][25][26] Their mechanism of

action is often attributed to the disruption of cell membranes, inhibition of key enzymes, and

interference with biofilm formation.[25] Studies have shown that derivatives with specific

substitutions on the phenyl ring can exhibit potent activity against pathogenic fungi by

inhibiting enzymes unique to fungi, such as benzoate 4-hydroxylase (CYP53).[20] The

lipophilicity conferred by the methyl groups on 2,4-dimethylcinnamic acid may enhance its

ability to penetrate microbial cell membranes.

Drug Development Intermediate: The structural features of 2,4-dimethylcinnamic acid
make it a valuable building block in medicinal chemistry. The carboxylic acid provides a

handle for forming ester or amide linkages to other pharmacophores, creating hybrid

molecules with potentially synergistic or novel biological activities.[2]

Field-Proven Insight: Research on cinnamic acid derivatives has demonstrated that

modifications to the phenyl ring significantly influence biological efficacy. For instance, the

position and nature of substituents can modulate activities ranging from antibacterial to

anticancer and antidiabetic properties.[1] While specific data for the 2,4-dimethyl variant is

sparse, its structural similarity to other active derivatives suggests it is a promising candidate

for screening in various biological assays.

Safety and Handling
As a laboratory chemical, 2,4-dimethylcinnamic acid requires appropriate handling to ensure

safety.

Hazard Classification: Causes skin irritation and serious eye irritation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b3382128?utm_src=pdf-body
https://www.researchgate.net/publication/379351683_Antibacterial_and_antibiofilm_activity_of_cinnamic_acid_against_Multidrug-resistant_bacteria_isolated_from_Ramadi_Teaching_hospitals_Iraq
https://pubmed.ncbi.nlm.nih.gov/24314266/
https://www.mdpi.com/1420-3049/30/3/660
https://www.researchgate.net/publication/259244819_Antifungal_activity_of_cinnamic_acid_derivatives_involves_inhibition_of_benzoate_4-hydroxylase_CYP53
https://pubmed.ncbi.nlm.nih.gov/28423912/
https://www.mdpi.com/1424-8247/15/2/228
https://pmc.ncbi.nlm.nih.gov/articles/PMC9967511/
https://journals.ansfoundation.org/index.php/jans/article/view/5115
https://pmc.ncbi.nlm.nih.gov/articles/PMC9967511/
https://pubmed.ncbi.nlm.nih.gov/24314266/
https://www.benchchem.com/product/b3382128?utm_src=pdf-body
https://www.benchchem.com/product/b3382128?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8235800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7460980/
https://www.benchchem.com/product/b3382128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precautionary Measures:

Wear protective gloves, eye protection, and face protection.

Wash skin thoroughly after handling.

Use in a well-ventilated area.

First Aid:

If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion
2,4-Dimethylcinnamic acid is a readily synthesizable aromatic carboxylic acid with a well-

defined chemical structure. While its biological properties have not been as thoroughly

explored as other cinnamic acid derivatives, its core scaffold is of significant interest in

pharmaceutical and materials science research. This guide provides the foundational chemical

knowledge—including reliable synthetic protocols and comprehensive spectroscopic data—

necessary for researchers to confidently incorporate this compound into their experimental

workflows. Further investigation into its specific antimicrobial, antioxidant, and other

pharmacological activities is warranted and represents a promising area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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